molecular formula C5H7BClNO2 B1386948 Pyridine-4-boronic acid hydrochloride CAS No. 913835-65-1

Pyridine-4-boronic acid hydrochloride

Cat. No. B1386948
CAS RN: 913835-65-1
M. Wt: 159.38 g/mol
InChI Key: NCZXYQJUECNKAD-UHFFFAOYSA-N
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Description

Pyridine-4-boronic acid hydrochloride is a derivative of boronic acid. It is a useful building block in crystal engineering and can also be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .


Synthesis Analysis

This compound is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling . It has been found that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .


Molecular Structure Analysis

The molecular formula of this compound is C5H7BClNO2 . Its molecular weight is 159.38 .


Chemical Reactions Analysis

This compound is a highly effective catalyst for amide synthesis reactions. In the presence of carboxylic acids and amines, it promotes dehydrative condensation to generate amides . It can also be used in the Suzuki–Miyaura coupling reaction .

Scientific Research Applications

1. Reactivity in Acidic Aqueous Solution

Research by Iwatsuki et al. (2012) explores the fundamental reaction analysis for an effective organoboron-based chemosensor. They found that introducing a substituent to the pyridine-C atom in 3-pyridylboronic acid increases the acidity of the pyridine moiety but decreases the acidity of the boron center. This study provides insight into the reactivity of pyridine boronic acids in acidic environments, which is crucial for developing sensitive and selective chemosensors (Iwatsuki et al., 2012).

2. Suzuki Cross-Coupling Reactions

Smith et al. (2008) reported on the synthesis of various pyridylboronic acids and their reactivity in Suzuki–Miyaura cross-coupling reactions. This process is instrumental in forming highly functionalized heteroarylpyridine derivatives, a crucial step in many organic synthesis pathways (Smith et al., 2008).

3. NMR Spectroscopy for Acidity Determination

Fárfan and Contreras (1987) utilized carbon-13 nuclear magnetic resonance spectroscopy to determine the relative acidity of boron Lewis acids in pyridine complexes. This method aids in understanding the interaction and strength of bonds in boron compounds, which is valuable in various chemical and material science applications (Fárfan & Contreras, 1987).

4. Investigation of Electronic Communication in Boron Centers

Sundararaman et al. (2006) conducted a study on diborylated bithiophenes to understand the electronic communication and cooperativity effects in the binding of pyridine. Insights from this research are vital for designing materials with specific electronic properties, particularly in the field of organoboranes (Sundararaman et al., 2006).

5. Catalysis in Hydroboration of Pyridines

Rao et al. (2018) described the use of N-heterocyclic phosphenium triflates as catalysts for hydroboration of pyridines. This catalysis is significant for functional group transformations, showcasing the utility of pyridine boronic acids in organic synthesis (Rao et al., 2018).

Mechanism of Action

Target of Action

Pyridine-4-boronic acid hydrochloride, also known as pyridin-4-ylboronic acid hydrochloride, is a versatile reagent used in various chemical reactions. Its primary targets are organic compounds that participate in cross-coupling reactions .

Mode of Action

The compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid functionality. This functionality is crucial for the transmetalation step of the Suzuki-Miyaura coupling, where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by this compound. This reaction is a type of palladium-catalyzed cross-coupling, which is used to form carbon-carbon bonds . The compound’s role in this pathway can lead to the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a solid with a melting point of over 300°c . This could influence its absorption and distribution properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including potential cancer therapeutics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound at a temperature below -20°C to maintain its stability . Additionally, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also important to note that the compound is incompatible with strong acids and bases .

Safety and Hazards

Pyridine-4-boronic acid hydrochloride is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Pyridine-4-boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it has been used in the synthesis of inhibitors for enzymes like protein kinase CK2 and PDK1, which are crucial in cell signaling pathways . The nature of these interactions typically involves the binding of the boronic acid moiety to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an enzyme inhibitor can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression and metabolic fluxes have been observed in cells treated with this compound, highlighting its potential impact on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, although the specific outcomes can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential organ damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, its inhibition of protein kinase CK2 can alter the phosphorylation status of various metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach its target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can modulate gene expression and other nuclear processes. Similarly, its presence in the cytoplasm can influence cytoplasmic signaling pathways and metabolic activities.

properties

IUPAC Name

pyridin-4-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXYQJUECNKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656959
Record name Pyridin-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-65-1
Record name Pyridin-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913835-65-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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